Terphenyl, nitro-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Derivatives Research

Nitroterphenyls are classified as nitropolycyclic aromatic hydrocarbons (NPAHs), which are derivatives of polycyclic aromatic hydrocarbons (PAHs). mdpi.com PAHs are a large group of organic compounds composed of multiple fused aromatic rings. The introduction of a nitro (-NO2) functional group onto the PAH skeleton gives rise to NPAHs, a class of compounds with distinctly different properties and environmental significance compared to their parent molecules. mdpi.comnih.gov

Research into PAH derivatives is driven by the fact that these compounds are ubiquitously found in the environment, originating from both natural and anthropogenic sources. nih.gov NPAHs, including nitroterphenyls, are formed either directly during incomplete combustion processes or secondarily in the atmosphere through the reaction of parent PAHs with nitrogen oxides. mdpi.comcase.edu The study of NPAHs is particularly critical as they are often more mutagenic and carcinogenic than the PAHs from which they are derived. mdpi.com Consequently, much of the research focuses on their environmental fate, transport, and atmospheric behavior. mdpi.comcase.edu The photochemical degradation of NPAHs is a primary mechanism for their natural removal, making the investigation of their excited-state relaxation pathways crucial for developing effective pollution control strategies. case.edu

Evolution of Research Interests in Nitroaromatic Chemical Systems

The field of nitroaromatic chemistry has undergone significant evolution since its beginnings in the 19th century. mdpi.com Initially, research was centered on the synthesis and fundamental reactivity of these compounds, which served as crucial intermediates for producing dyes, agrochemicals, and explosives. mdpi.com The primary method for their synthesis involves nitration, where a nitronium ion (NO2+) reacts with an aromatic substrate via electrophilic substitution. mdpi.com

Over the past few decades, research interests have expanded dramatically, driven by a growing awareness of the environmental impact of nitroaromatic compounds. cswab.org This has spurred extensive research into their biodegradation, as many of these substances are environmental contaminants. cswab.org Concurrently, the unique electronic and photochemical properties of nitroaromatics have attracted considerable attention. rsc.org The strong electron-withdrawing nature of the nitro group leads to unique photoinduced phenomena, such as sub-picosecond intersystem crossing and nitric oxide photodissociation channels. rsc.org These properties have made nitroaromatics valuable case studies for understanding fundamental chemical processes and have opened up applications in advanced materials. Modern research now encompasses areas like chemiresistive sensors for detecting nitroaromatic pollutants, the development of hybrid materials, and their use in nonlinear optics and as nitric oxide release agents. mdpi.comrsc.orgresearchgate.net

Scholarly Significance and Future Trajectories in Nitroterphenyl Chemistry

Nitroterphenyls hold specific scholarly significance as valuable intermediates in organic synthesis and as functional molecules in materials science. Historically, they have been important precursors for the synthesis of amines, dyestuffs, and pharmaceuticals. google.com The development of novel synthetic methods, such as the use of copper(I) oxide to facilitate the coupling of aromatic nitro compounds with halogenated aromatics, has enabled the efficient production of unsymmetrical nitroterphenyls. google.com

Current and future research trajectories for nitroterphenyls are increasingly focused on their application in advanced technologies. Their extended π-conjugated systems, combined with the polar nitro groups, make them candidates for materials with significant nonlinear optical (NLO) properties. researchgate.net These properties are valuable for applications in optical switching, frequency conversion, and laser technologies. researchgate.net Furthermore, nitroterphenyls have been explored as mimics of cyanobiphenyls and cyano-terphenyls in the formulation of liquid crystals, where their strong polarity is a key attribute. mdpi.com

A promising future direction lies in the design of complex molecular systems for biological applications. For instance, p-nitroterphenyl units have been incorporated into chromophores for near-infrared two-photon (NIR-2P) uncaging of ions like calcium, demonstrating their potential in creating sophisticated tools for biological research. researchgate.net Future work will likely continue to explore the synthesis of novel nitroterphenyl isomers and derivatives, seeking to fine-tune their photophysical properties for specific applications in materials science and photochemistry, and to better understand their environmental pathways. rsc.orgresearcher.life

Research Data on Nitroterphenyls and Related Compounds

The following tables summarize key data from chemical research on the synthesis and properties of specific nitroterphenyls and related nitroaromatic compounds.

Table 1: Synthesis of Nitroterphenyl and Nitrobiphenyl Derivatives This table presents data from synthetic methods for producing various nitro-substituted terphenyls and biphenyls, highlighting the reaction products, their yields, and melting points. google.com

| Product Name | Yield (%) | Melting Point (°C) |

| 2,5''-dimethoxy-2,2',6,6'-tetranitro-p-terphenyl | 12% | 341-343 |

| 2,6-dinitro-3',4'-dimethoxy-biphenyl | 58% | 130-131 |

| 2-nitro-2'-methoxy-biphenyl | - | - |

| 4-Nitro-p-terphenyl | 60% | 247-248 |

Data sourced from patent information and synthetic chemistry reports. google.comoup.com

Table 2: Physical Properties of Selected Nitroaromatic Compounds This table provides a selection of physical and chemical properties for benchmark nitroaromatic compounds, which serve as a reference for understanding the characteristics of the broader class to which nitroterphenyls belong.

| Compound Name | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 4-Nitro-p-terphenyl | 275.31 | - | 203 | - | 10355-53-0 |

| 2-Nitrophenol | 139.11 | Crystalline Solid | 44-45 | 216 | 88-75-5 |

| 1,3-Dinitrobenzene | 168.11 | Yellowish Crystalline Solid | 89.6 | 291 | 99-65-0 |

Data compiled from chemical databases and toxicological profiles. chemicalbook.comnih.gov

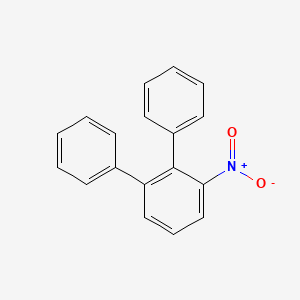

Structure

3D Structure

Properties

CAS No. |

86695-75-2 |

|---|---|

Molecular Formula |

C18H13NO2 |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

1-nitro-2,3-diphenylbenzene |

InChI |

InChI=1S/C18H13NO2/c20-19(21)17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13H |

InChI Key |

NCLFUYHKSVQSKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Nitroterphenyls

Strategic Approaches to Nitroterphenyl Core Synthesis

The construction of the nitroterphenyl framework can be achieved through two primary strategies: the modular assembly of a terphenyl scaffold followed by nitration, or the direct synthesis incorporating a nitro-aromatic precursor.

Modular Construction of Terphenyl Scaffolds

The modular construction of terphenyls often employs cross-coupling reactions to connect aryl units. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. For instance, a regioselective Suzuki-Miyaura reaction of 5-substituted 1,2,3-triiodobenzenes with one equivalent of an arylboronic acid can yield 2,3-diiodinated biphenyl (B1667301) derivatives. A subsequent coupling with another equivalent of an arylboronic acid can then produce iodinated meta-terphenyls in good yields. researchgate.net This stepwise approach allows for the controlled assembly of unsymmetrical terphenyls.

Another notable method involves the Ullmann condensation. While traditionally used for symmetrical biaryls, a modified Ullmann-type reaction using copper(I) oxide can be employed to produce unsymmetrical biphenyls and terphenyls. google.com This method utilizes the high reactivity of aromatic nitro compounds, which can be coupled with aromatic halogen compounds. google.com For example, 1,3,5-trinitrobenzene (B165232) can react with two moles of an aromatic halogen compound to form m-terphenyls. google.com

Regioselective Nitration Protocols for Terphenyl Systems

The introduction of a nitro group onto a pre-formed terphenyl scaffold requires careful control of regioselectivity. Classical nitration methods often use a mixture of nitric acid and sulfuric acid. researchgate.netacs.org However, these conditions can sometimes lead to a mixture of products and may not be suitable for sensitive substrates. researchgate.net

To achieve higher regioselectivity, alternative nitrating agents have been developed. For example, the use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) has been shown to provide exclusive nitration at the 3-position of certain benzocycloheptapyridine tricyclic systems, whereas classical conditions (KNO₃-H₂SO₄) favored the 9-position. nih.gov The choice of nitrating agent and reaction conditions is therefore crucial in directing the nitration to the desired position on the terphenyl core. nih.govspu.edu A study on the nitration of p-terphenyl (B122091) reported a 60% yield of 4-nitroterphenyl under favorable conditions. osti.govoup.com

Targeted Functionalization and Derivatization Strategies

The nitro group on the terphenyl scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Chemoselective Reduction of the Nitro Group to Amino and Hydroxylamine (B1172632) Derivatives

The reduction of the nitro group is a fundamental transformation, most commonly yielding the corresponding amine. A wide array of reducing agents can be employed for this purpose, and the choice of reagent can allow for the selective reduction of the nitro group in the presence of other functional groups. organic-chemistry.org Metal-free reduction methods, such as those using tetrahydroxydiboron, have gained attention for their mild conditions and good functional group tolerance. organic-chemistry.org For instance, the combination of B₂pin₂ and KOtBu in isopropanol (B130326) facilitates the chemoselective reduction of aromatic nitro compounds to amines. organic-chemistry.org In some cases, dinitroarenes can be selectively reduced to the corresponding nitroanilines. organic-chemistry.org

The reduction can also be controlled to yield hydroxylamine derivatives. For example, nitroalkanes can react with Grignard reagents in the presence of cerium(III) chloride to form N-alkyl-N-arylhydroxylamines.

Post-Synthetic Structural Modifications of Nitroterphenyls

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on a pre-existing molecular framework. preprints.orgnih.gov In the context of nitroterphenyls, once the nitro group is converted to an amine, a vast array of modifications become accessible. Amino-functionalized frameworks are often used as starting points for reactions with electrophiles such as anhydrides, acyl chlorides, and isocyanates to form amides and ureas. preprints.org

These modifications can be used to alter the physical or chemical properties of the molecule. preprints.org For example, the functionalization of a material's surface with bioactive molecules is a key technology in life sciences and medicine. nih.gov

Orthogonal Functionalization and Multicomponent Reactions

Orthogonal functionalization allows for the selective modification of one functional group in the presence of another, differently reactive group. nsf.gov This strategy is highly valuable for the synthesis of complex molecules with precisely defined structures. For instance, a terphenyl scaffold could be designed with two different functional handles, such as an azide (B81097) and a hydroxyl group, which can be modified independently in a one-pot reaction. nsf.gov This approach provides flexibility in the synthesis of multifunctional materials. nsf.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer an efficient route to complex molecules. organic-chemistry.orguniba.it The Ugi reaction, a well-known MCR, involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.org A nitroterphenyl-derived amine could potentially be used as the amine component in an Ugi reaction, leading to the rapid generation of complex, peptide-like structures. wikipedia.org

Catalytic Systems in Nitroterphenyl Synthesis and Transformation

The synthesis and subsequent chemical transformation of nitroterphenyls are critical for accessing a range of functional materials and molecules. Catalytic systems offer elegant and efficient solutions for these processes, often providing higher selectivity and milder reaction conditions compared to stoichiometric methods. Modern catalysis in this field is evolving, with increasing interest in methodologies that avoid toxic or expensive transition metals. The following sections explore transition metal-free, organocatalytic, and electrocatalytic approaches, highlighting both the established research and areas where further development is needed.

Transition Metal-Free Methodologies

The development of transition-metal-free catalytic systems is a significant goal in green and sustainable chemistry, aiming to circumvent the costs and toxicity associated with metal catalysts. mdpi.comrsc.org While classical methods for the nitration of terphenyls have been known for many decades rsc.org, advanced metal-free catalytic approaches for the synthesis and transformation of nitroterphenyls are an emerging area of research.

One innovative, metal-catalyst-free protocol for constructing the p-terphenyl backbone involves a [5C + 1C(N)] annulation strategy. lnu.edu.cn This method utilizes β-aryl-α,β-alkenoyl ketene-(S,S)-acetals as a five-carbon component that reacts with nitroethane, which provides the final carbon for the central aromatic ring. lnu.edu.cn The reaction proceeds under mild conditions and demonstrates tolerance for a variety of functional groups. lnu.edu.cn Although the nitro group from nitroethane is ultimately eliminated during the ring-forming cascade and not incorporated into the final terphenyl product, this methodology represents a notable metal-free pathway to substituted terphenyl scaffolds. lnu.edu.cn

The table below summarizes the synthesis of various teraryl compounds using this metal-free annulation strategy, showcasing the scope and efficiency of the reaction.

Table 1: Synthesis of p-Terphenyl Derivatives via Metal-Free [5C + 1C(N)] Annulation. Data sourced from lnu.edu.cn.

Another area of transformation for nitroarenes is reductive denitration. A transition-metal-free photochemical method has been developed for this purpose, offering a mild and efficient way to convert nitroarenes into denitrated arenes. rsc.org This protocol is compatible with a broad range of functional groups, demonstrating its potential utility for the transformation of nitroterphenyls, although specific examples involving this substrate class were not highlighted. rsc.org The development of such methodologies is crucial as it provides pathways to functionalize or selectively de-functionalize complex aromatic systems without reliance on transition metals.

Organocatalytic Applications in Nitroterphenyl Chemistry

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. sigmaaldrich.comorganic-chemistry.org This field has proven particularly powerful for the functionalization of compounds containing nitro groups, such as in the conjugate addition of nitroalkanes to enones (Michael reaction) or their addition to carbonyls (Henry or nitroaldol reaction). mdpi.comd-nb.info These reactions provide access to valuable, highly functionalized synthetic intermediates. mdpi.com

Despite the extensive application of organocatalysis to activate nitroalkanes and related substrates mdpi.comd-nb.info, its specific application to the synthesis or transformation of nitroterphenyls is not prominently documented in current research literature. While bifunctional organocatalysts, such as those based on thiourea (B124793) or quinine, are effective for reactions involving α-nitroketones beilstein-journals.org, and prolinol ethers can catalyze complex domino reactions mdpi.com, there is a lack of reported examples where a nitroterphenyl moiety is the direct substrate or product.

This gap suggests that the application of organocatalysis in nitroterphenyl chemistry is a nascent or underexplored field. The steric bulk of the terphenyl framework may present challenges for existing organocatalytic systems. Future research could focus on designing specialized organocatalysts capable of accommodating larger substrates like nitroterphenyls to enable their enantioselective functionalization.

Electrocatalytic Approaches in Nitroterphenyl Functionalization

Electrocatalysis offers a unique approach to drive chemical reactions using electricity, often enabling transformations that are difficult to achieve with conventional chemical reagents. nih.gov This technology can be applied to both the synthesis and functionalization of organic molecules, including the installation or transformation of nitro groups on aromatic systems. nih.govnih.gov

A specific example of the electrocatalytic functionalization of a nitroterphenyl derivative has been demonstrated in the context of self-assembled monolayers (SAMs). researchgate.net In this work, 4-nitro-terphenyl-4''-methanethiol (NTM) and 4-nitro-terphenyl-3'',5''-dimethanethiol (NTD) were synthesized and assembled on polycrystalline gold electrodes. researchgate.net Electrochemical studies, including cyclic voltammetry, revealed that the terminal nitro group (-NO₂) of these terphenyl derivatives is irreversibly reduced to a hydroxylamine (-NHOH) group. researchgate.net This hydroxylamine can then be further transformed reversibly into a nitroso (-NO) group. researchgate.net

This electrochemically-driven transformation highlights a method for the precise functionalization of a nitroterphenyl molecule within a well-defined surface architecture. The ability to switch the terminal group from nitro to hydroxylamine to nitroso using electrochemical potential demonstrates a high degree of control over the molecule's chemical state. researchgate.net

The general principles of electrocatalysis, such as the use of mediators for α-functionalization of carbonyls or the direct electrochemical nitration of aromatic compounds nih.govnih.gov, provide a broader context for the potential of these methods. While the reported research focuses on a surface-bound nitroterphenyl derivative, it opens avenues for exploring similar electrocatalytic transformations in solution-phase synthesis, potentially leading to novel nitroterphenyl derivatives with unique electronic or material properties.

Mechanistic Elucidation of Nitroterphenyl Reactivity Pathways

Electrochemical Reaction Mechanisms of Nitroterphenyl Derivatives

The electrochemical behavior of nitroterphenyls is largely dictated by the redox chemistry of the nitro group, which can be probed and manipulated at electrode surfaces. Studies on specifically designed nitroterphenyl derivatives have provided insight into the electron transfer processes and the nature of the intermediates formed.

The electrochemical reduction of nitroaromatic compounds is a well-established process, typically initiated by a one-electron transfer to form a nitro radical anion. researchgate.net In the case of specific nitroterphenyl derivatives, such as 4-nitro-terphenyl-4''-methanethiol (NTM) and 4-nitro-terphenyl-3'',5''-dimethanethiol (NTD) self-assembled on gold electrodes, the terminal nitro group undergoes an irreversible reduction. researchgate.netacs.org This initial step involves a multi-electron, multi-proton transfer process that converts the nitro group into a hydroxylamine (B1172632) derivative. acs.orgnih.gov

| Compound | Initial Process (Reduction) | Subsequent Process | Technique |

|---|---|---|---|

| 4-nitro-terphenyl-4''-methanethiol (NTM) | Irreversible reduction of -NO₂ to -NHOH | Reversible redox cycling between -NHOH and -NO | Cyclic Voltammetry |

| 4-nitro-terphenyl-3'',5''-dimethanethiol (NTD) | Irreversible reduction of -NO₂ to -NHOH | Reversible redox cycling between -NHOH and -NO | Cyclic Voltammetry |

The electrochemical reduction of nitroterphenyls proceeds through distinct, identifiable intermediates. The primary, irreversible reduction of the nitro group (-NO₂) leads directly to the formation of a hydroxylamine (-NHOH) derivative. researchgate.netacs.org This species is stable on the electrode surface under the experimental conditions.

The study of nitroterphenyl derivatives has been greatly facilitated by immobilizing them on electrode surfaces. researchgate.netacs.org Specifically, nitroterphenyls functionalized with methanethiol (B179389) groups form stable self-assembled monolayers (SAMs) on polycrystalline gold electrodes. acs.orgnih.gov This surface confinement allows for detailed investigation of the intrinsic electrochemical properties without interference from diffusion processes in solution. nih.gov

Evidence for a surface-confined reaction is provided by cyclic voltammetry experiments where the peak current shows a linear dependence on the scan rate, a characteristic feature of immobilized redox species. acs.org The electrochemical reactions, from the initial irreversible reduction of the nitro group to the subsequent reversible cycling of the hydroxylamine/nitroso couple, all occur while the molecule is tethered to the gold surface. researchgate.netacs.org This methodology of using SAMs not only enables precise mechanistic studies but also opens possibilities for applications in areas like molecular electronics and sensor development, where the redox state of the nitroterphenyl moiety can be used to modulate surface properties. researchgate.netresearcher.life

Identification of Intermediate Species during Electrochemical Reduction

Photochemical Reaction Mechanisms of Nitroterphenyl Systems

Nitroterphenyls, particularly p-nitroterphenyl derivatives, serve as robust chromophores for photochemical applications. Their extended π-system allows for the absorption of light, including near-infrared (NIR) light via two-photon excitation, initiating a cascade of reactions that can lead to molecular cleavage. researchgate.net This property is harnessed in the design of photoremovable protecting groups, or "caged" compounds. researchgate.netresearchmap.jp

The photophysical behavior of p-nitroterphenyl derivatives is highly dependent on their molecular structure, particularly the nature of substituents on the terphenyl backbone. researchgate.net Research on derivatives featuring electron-donating groups, such as a methoxy (B1213986) (OMe) or a dimethylamino (NMe₂) group, has provided detailed insights into these structure-property relationships. researchgate.netresearchmap.jp

| Derivative (Chromophore) | λmax (nm) | ε (M-1cm-1) | σ₂ (GM) | Φu | σ₂ × Φu (GM) |

|---|---|---|---|---|---|

| p-Nitroterphenyl-OMe (PNTPO-EGTA) | 344 | 14,351 | 9 (at 720 nm) | 0.40 | 3.6 |

| p-Nitroterphenyl-NMe₂ (PNTPN-EGTA) | 363 | 10,371 | 75 (at 780 nm) | 0.04 | 3.0 |

The photochemical reaction of nitroterphenyl-based caged compounds proceeds through a well-defined mechanism upon photoexcitation. The key step is an intramolecular hydrogen transfer that leads to the formation of a transient intermediate known as an aci-nitro species. researchgate.netresearchgate.net This tautomeric form of the nitro group is highly reactive and is central to the subsequent cleavage reaction that releases the protected molecule, a process known as uncaging. wikipedia.orgebi.ac.uk

Laser flash photolysis experiments on p-nitroterphenyl derivatives have allowed for the direct observation and characterization of these aci-nitro intermediates. researchgate.net Studies have clarified their decay kinetics, revealing that the process is often biphasic. For example, during the uncaging of a calcium chelator from a nitroterphenyl chromophore, two distinct decay rate constants of 2.5 × 10⁶ s⁻¹ and 1.1 × 10² s⁻¹ were measured for the transient aci-nitro species. researchgate.net The faster rate is attributed to the decay of the aci-nitro intermediate itself, while the slower rate may correspond to the breakdown of a subsequent cyclic intermediate that ultimately leads to the release of the caged substrate and the formation of a nitroso-terphenyl byproduct. researchgate.netnih.gov The successful light-induced release of biologically active compounds, such as Ca²⁺ ions, confirms the viability of this mechanism and establishes nitroterphenyls as a promising scaffold for developing advanced photoresponsive tools. researchgate.netresearchmap.jp

Influence of Substituent Effects on Photoreactivity

The photoreactivity of nitroterphenyls is significantly modulated by the nature and position of substituents on the aromatic rings. The electronic properties of these substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), play a critical role in determining the efficiency and pathway of photochemical reactions. studypug.comotterbein.edursc.org This influence is often observed in key photophysical parameters such as quantum yield (Φ) and two-photon absorption cross-section (σ₂).

Research into p-nitroterphenyl (PNTP) derivatives designed as near-infrared (NIR) two-photon responsive chromophores provides clear evidence of these substituent effects. researchgate.netresearchmap.jp In a study comparing p-nitroterphenyls functionalized with an ethylene (B1197577) glycol tetraacetic acid (EGTA) unit and substituted with either a methoxy (-OMe) group or a dimethylamino (-NMe₂) group, distinct differences in photoreactivity were observed. researchgate.net The -NMe₂ group, being a stronger electron-donating group than -OMe, resulted in a significantly higher two-photon cross-section (σ₂ = 75 GM at 780 nm) compared to the methoxy-substituted counterpart (σ₂ = 9 GM at 720 nm). researchgate.netresearchmap.jp

The presence of a nitro group, a strong electron-withdrawing group, fundamentally influences the electronic structure and can inhibit certain photoprocesses like photoisomerization or quench fluorescence, unless it is in conjugation with a strong electron-donating substituent that facilitates intramolecular charge transfer in the excited state. researchgate.net

Table 1: Influence of Substituents on Photophysical Properties of p-Nitroterphenyl EGTA Derivatives

| Substituent | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Max Wavelength (λₘₐₓ) (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (σ₂) (GM) | Two-Photon Uncaging Efficiency (σ₂ × Φ) (GM) |

|---|---|---|---|---|---|

| Methoxy (-OMe) | 14351 | 344 | 0.40 | 9 | 3.6 |

| Dimethylamino (-NMe₂) | 10371 | 363 | 0.04 | 75 | 3.0 |

Data sourced from studies on p-nitroterphenyl derivatives in HEPES buffer (pH 7.4). researchgate.netresearchmap.jp

Theoretical and Experimental Mechanistic Correlations

The elucidation of nitroterphenyl reactivity pathways relies heavily on the synergy between theoretical computations and experimental observations. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become indispensable for mapping potential energy surfaces, identifying transition states, and clarifying the mechanisms of complex reactions that are difficult to probe experimentally. polyu.edu.hknumberanalytics.comyoutube.com These theoretical insights are validated and refined by experimental techniques like laser flash photolysis (LFP), which allows for the direct detection and characterization of transient intermediates. rsc.orgru.ac.zad-nb.info

In the context of nitroaromatic photochemistry, a common reaction pathway involves an intramolecular hydrogen abstraction by the excited nitro group from an ortho-substituent, leading to the formation of a transient species known as an aci-nitro intermediate. researchgate.netresearchgate.net Laser flash photolysis experiments on p-nitroterphenyl derivatives have successfully identified these aci-nitro intermediates and determined their decay rate constants. researchgate.net For instance, in the uncaging process of EGTA-substituted p-nitroterphenyls, decay rate constants of 2.5 × 10⁶ s⁻¹ and 1.1 × 10² s⁻¹ were measured for the intermediates formed during the photolysis. researchgate.netresearchmap.jp The mechanism for photorelease can be further complicated by the formation of other intermediates, such as hemiacetals, which can be identified using time-resolved IR and UV measurements. nih.gov

Theoretical studies on model nitroaromatic compounds, such as nitrotoluenes, provide a framework for understanding the fundamental decomposition channels available to nitroterphenyls. polyu.edu.hk DFT calculations have been used to evaluate the energetics of competing pathways, such as the direct homolysis of the carbon-nitro (C-NO₂) bond versus more complex processes initiated by hydrogen abstraction. polyu.edu.hkresearchgate.net For o-nitrotoluene, theoretical models suggest that while C-NO₂ bond homolysis is a viable pathway, a more complex route involving C-H alpha attack is energetically favored. polyu.edu.hk These computational models allow for the systematic evaluation of how substituents influence the activation energies of these different channels. The findings often correlate with Hammett parameters, providing a quantitative link between a substituent's electronic properties and the molecule's reactivity. libretexts.orgwikipedia.org

The correlation between theoretical predictions and experimental data is crucial. Computational chemistry can rationalize observed reactivity and selectivity, for example, by explaining why certain substituents lead to higher quantum yields or why specific intermediates are formed. nih.gov By combining the calculated energy profiles of reaction intermediates with their experimentally observed lifetimes and decay kinetics, a comprehensive and validated mechanistic picture of nitroterphenyl photoreactivity can be constructed. youtube.com

Advanced Spectroscopic and Analytical Characterization Techniques for Nitroterphenyls

Electronic Structure Probing via X-ray Photoelectron Spectroscopy (XPS) and Kelvin Probe Measurements

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. cea.frwikipedia.orgmalvernpanalytical.comthermofisher.com When a sample is irradiated with a beam of X-rays, core-level electrons are ejected, and their kinetic energies are measured. malvernpanalytical.com The binding energy of these electrons is characteristic of the element and its oxidation state, providing insight into the chemical bonding environment. cea.frmalvernpanalytical.com For nitroterphenyls, XPS can identify the constituent elements (carbon, hydrogen, nitrogen, and oxygen) and provide information about the chemical state of the nitrogen and oxygen atoms within the nitro group, as well as the carbon atoms in the phenyl rings. Variations in the binding energies can reveal the effects of substituents on the electronic structure of the molecule.

Kelvin Probe (KP) and Kelvin Probe Force Microscopy (KPFM) are non-contact, non-destructive techniques used to measure the work function or surface potential of a material. qdusa.comaccurion.comnanosurf.comucsd.edu The work function is the minimum energy required to remove an electron from the surface of a solid. nanosurf.com KPFM, an extension of atomic force microscopy, maps the surface potential with high spatial resolution. accurion.com For nitroterphenyls, these measurements can provide valuable information about the surface electronic properties, which are crucial for understanding charge injection and transport in organic electronic devices. The work function can be influenced by the molecular orientation and packing on a surface, as well as by the presence of the electron-withdrawing nitro group.

Table 1: Comparison of XPS and Kelvin Probe Techniques

| Feature | X-ray Photoelectron Spectroscopy (XPS) | Kelvin Probe (KP/KPFM) |

| Principle | Photoelectric effect: measures kinetic energy of ejected core-level electrons. cea.fr | Measures the contact potential difference (work function difference) between a conducting probe and a sample. accurion.com |

| Information Obtained | Elemental composition, chemical state, electronic state of atoms. wikipedia.orgmalvernpanalytical.com | Work function, surface potential. qdusa.comnanosurf.com |

| Probing Depth | Surface sensitive (typically top 1-10 nm). cea.frwikipedia.org | Surface sensitive. nanosurf.com |

| Application to Nitroterphenyls | Determines elemental makeup and chemical environment of C, N, O atoms. | Measures surface electronic properties, impact of nitro group on work function. |

| Spatial Resolution | Typically macroscopic, but can be focused for smaller areas. | High spatial resolution with KPFM (nanometer scale). accurion.comucsd.edu |

Vibrational Spectroscopic Analysis (FTIR, Raman) for Structural Assignments

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and functional groups present in a molecule. spectroscopyonline.comsurfacesciencewestern.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum is a unique "molecular fingerprint" of the compound. For nitroterphenyls, FTIR is particularly sensitive to the vibrations of the nitro group (NO₂), which typically show strong characteristic absorption bands for asymmetric and symmetric stretching. The positions of these bands can be influenced by the electronic environment and the position of the nitro group on the terphenyl backbone.

Raman spectroscopy is a light scattering technique where a molecule scatters incident light from a high-intensity laser source. mt.com Most of the scattered light is at the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.commt.com In nitroterphenyls, the C-C stretching modes of the phenyl rings and the symmetric stretch of the nitro group are often prominent in the Raman spectrum. The complementary nature of FTIR and Raman spectroscopy allows for a more complete vibrational analysis. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for Nitro Groups in Aromatic Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Asymmetric NO₂ Stretch | 1500 - 1570 | The two N-O bonds stretch out of phase. nih.gov |

| Symmetric NO₂ Stretch | 1300 - 1370 | The two N-O bonds stretch in phase. nih.gov |

| Scissoring (In-plane bend) | 830 - 870 | The O-N-O bond angle changes. nih.gov |

| Wagging | 700 - 760 | The NO₂ group moves out of the plane of the aromatic ring. |

| Rocking | ~530 | The NO₂ group rocks back and forth in the plane of the aromatic ring. |

| Torsion | Low frequency | Twisting of the NO₂ group relative to the aromatic ring. |

Note: The exact frequencies can vary depending on the specific isomer and the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the structure of organic molecules in solution. pitt.edutjnpr.org It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is sensitive to its local electronic environment, providing information about the connectivity and functional groups in a molecule.

For nitroterphenyls, ¹H and ¹³C NMR are fundamental for structural elucidation. The chemical shifts and coupling patterns of the protons on the phenyl rings can be used to determine the substitution pattern of the nitro group and the relative orientation of the rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals, especially for complex isomers. tjnpr.org These advanced experiments reveal through-bond correlations between nuclei, allowing for the complete assembly of the molecular structure.

Mass Spectrometric Characterization and Fragmentation Pathway Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. cornell.edu It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org In a typical experiment, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated and detected.

For nitroterphenyls, techniques like electrospray ionization (ESI) can be used to generate the molecular ion with minimal fragmentation, allowing for accurate molecular weight determination. cornell.edu Electron ionization (EI) is a higher-energy ionization method that causes extensive fragmentation of the molecule. libretexts.org The analysis of these fragmentation patterns can provide valuable structural information. wikipedia.orglibretexts.org For example, the loss of the nitro group (NO₂) or other characteristic fragments can help to identify the compound and distinguish between isomers. libretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. cornell.edu

Table 3: Common Fragmentation Pathways for Nitroaromatic Compounds in Mass Spectrometry

| Fragmentation Process | Description |

| Loss of NO₂ | Cleavage of the C-N bond to lose a neutral NO₂ radical. |

| Loss of NO | Rearrangement followed by the loss of a neutral NO molecule. |

| Loss of O | Loss of an oxygen atom from the nitro group. |

| Formation of [M-O]⁺˙ | A common fragment ion for aromatic nitro compounds. |

| Ring Fragmentation | Cleavage of the aromatic rings, leading to smaller fragment ions. |

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline material. carleton.eduspbu.ru

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is useful for identifying the crystalline form of a bulk sample of a nitroterphenyl and for studying phase transitions.

Advanced Imaging Techniques for Self-Assembled Structures

The ability of nitroterphenyl molecules to self-assemble into ordered structures on surfaces is of great interest for applications in organic electronics. researchgate.net Advanced imaging techniques are essential for visualizing these self-assembled monolayers and nanostructures.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful scanning probe microscopy techniques that can provide real-space images of surfaces at the atomic and molecular level. STM images the electronic states of a surface, while AFM measures the forces between a sharp tip and the surface. These techniques can be used to visualize the arrangement of individual nitroterphenyl molecules in self-assembled monolayers, revealing details about their packing, orientation, and the formation of domains.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are electron microscopy techniques that can be used to image the morphology of larger-scale assemblies of nitroterphenyls, such as thin films, crystals, and aggregates.

Theoretical and Computational Chemistry of Nitroterphenyl Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit with necessary approximations for complex systems. northwestern.eduwikipedia.org These methods provide detailed information about the electronic distribution, molecular orbital energies, and various other properties that govern the reactivity and physical characteristics of nitroterphenyls.

Density Functional Theory (DFT) for Reaction Pathway Analysis and Transition State Identification

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance between accuracy and computational cost. wikipedia.orgnih.gov It is particularly adept at investigating the electronic structure of many-body systems like nitroterphenyls. DFT calculations can be employed to map out the potential energy surface of a chemical reaction, allowing for the identification of reaction pathways, intermediates, and, crucially, transition states. rsc.org By determining the energy barriers associated with different reaction coordinates, researchers can predict the feasibility and kinetics of various chemical transformations involving nitroterphenyls. For instance, DFT can be used to study the mechanisms of synthesis, decomposition, or charge transfer processes. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, and various functionals have been benchmarked for their performance in describing different types of chemical interactions. chemrxiv.org

Ab Initio Calculations for Molecular Properties and Energetics

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgmuni.cz These calculations, while often more computationally demanding than DFT, can provide highly accurate predictions of molecular properties. case.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory offer a systematic way to improve the accuracy of the calculations. wikipedia.org For nitroterphenyl systems, ab initio calculations are invaluable for obtaining precise geometries, vibrational frequencies, and electronic energies. aps.org These calculations can also be used to determine properties such as dipole moments and polarizabilities, which are crucial for understanding the intermolecular interactions and the response of these molecules to external electric fields. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Characterization

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. fiveable.mewikipedia.orgnumberanalytics.com The energies and spatial distributions of these orbitals provide key insights into the molecule's ability to donate or accept electrons. fiveable.me In nitroterphenyls, the presence of electron-donating phenyl rings and electron-withdrawing nitro groups significantly influences the HOMO and LUMO energy levels and their localization. FMO analysis can be used to predict the most likely sites for electrophilic or nucleophilic attack and to understand the charge transfer characteristics of these molecules. nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's electronic excitability and chemical reactivity. numberanalytics.com

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view by simulating the movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of particles, MD simulations can explore the conformational landscape of flexible molecules like nitroterphenyls. researchgate.netbiorxiv.org The rotational freedom around the single bonds connecting the phenyl rings allows for a wide range of possible conformations, which can significantly impact the material's bulk properties. MD simulations can identify the most stable conformers and the energy barriers between them. Furthermore, these simulations are essential for studying intermolecular interactions in the condensed phase, providing insights into crystal packing, liquid structure, and the formation of aggregates. biorxiv.org

Computational Design Principles for Modulating Nitroterphenyl Properties

The insights gained from theoretical and computational studies can be leveraged to establish design principles for new nitroterphenyl-based materials with desired properties. uni.lusintef.noutwente.nl By systematically modifying the molecular structure, for example, by changing the number and position of nitro groups or by introducing other functional groups, it is possible to tune the electronic, optical, and energetic properties of the molecule. novatr.compaacademy.com Computational screening allows for the rapid evaluation of a large number of candidate molecules, identifying those with the most promising characteristics before undertaking expensive and time-consuming experimental synthesis. This rational, in silico design approach accelerates the discovery of materials with enhanced performance for specific applications. uni.lu

Machine Learning Applications in Accelerating Nitroterphenyl Material Discovery

The vast amount of data generated from high-throughput computational and experimental studies has paved the way for the application of machine learning (ML) in materials science. rsc.orgazom.comnih.gov ML models can be trained to learn the complex relationships between the molecular structure of nitroterphenyls and their properties. arxiv.orgresearchgate.net Once trained, these models can predict the properties of new, unseen molecules with remarkable speed and accuracy, significantly reducing the need for computationally expensive quantum chemical calculations. wikipedia.orgazom.com This data-driven approach can be used for various tasks, including property prediction, inverse design (designing a molecule with a specific set of target properties), and identifying promising candidates from large chemical databases. The integration of ML with automated synthesis and characterization platforms promises to create a closed-loop system for accelerated materials discovery. researchgate.net

Material Science Applications and Engineering of Nitroterphenyl Based Architectures

Optoelectronic Materials Engineering

The engineering of nitroterphenyl-based architectures has led to significant exploration in the field of optoelectronics, where their distinct properties are leveraged for the development of novel components and devices.

Integration into Organic Light-Emitting Diode (OLED) Structures

Nitroterphenyls are under investigation as potential building blocks for organic light-emitting diodes (OLEDs). The rigid and planar structure of the terphenyl backbone is a desirable characteristic for materials used in OLEDs, contributing to thermal stability and ordered molecular packing in thin films. tcichemicals.com While p-terphenyl (B122091) itself is utilized in laser dyes and is being explored for OLEDs, the introduction of a nitro group can significantly modify the electronic properties of the molecule. chemicalbook.com

| OLED Layer | Potential Function of Nitroterphenyl | Rationale |

|---|---|---|

| Host Material | Provide a matrix for emissive dopants | Rigid structure for thermal stability and film morphology. tcichemicals.com |

| Electron Transport Layer (ETL) | Facilitate electron transport from the cathode | Electron-withdrawing nitro group can lower LUMO energy. researchgate.net |

| Hole Transport Layer (HTL) | Facilitate hole transport from the anode | Modification of terphenyl backbone can tune HOMO energy levels. mdpi.com |

Exploration of Nonlinear Optical (NLO) Phenomena and Device Potentials

Nitroterphenyl derivatives have emerged as materials of interest for nonlinear optical (NLO) applications, which are foundational for technologies like optical switching and data storage. googleapis.com The NLO properties of organic molecules often arise from the interaction between electron-donating and electron-accepting groups connected by a π-conjugated system. The nitro group acts as a strong electron acceptor, which, when combined with the terphenyl backbone, can lead to significant third-order NLO effects. googleapis.com

Research into terphenyl derivatives has demonstrated their potential for strong nonlinear refraction and two-photon absorption (TPA). googleapis.com Specifically, p-nitroterphenyl units have been investigated for their utility in near-infrared two-photon uncaging of ions like calcium, a process reliant on their TPA properties. researchgate.net In these studies, the terphenyl backbone acts as a chromophore, and the introduction of substituents like nitro groups can modulate the TPA cross-section. researchgate.net The measurement of NLO properties in terphenyl derivatives has shown promising results, with significant nonlinear refraction coefficients and molecular two-photon absorption cross-sections, indicating their potential for optical power limiting applications. googleapis.com

| Property | Observation in Terphenyl Derivatives | Potential Application |

|---|---|---|

| Nonlinear Refraction | Strong coefficient of the order 10-11 esu. googleapis.com | Optical switching, self-focusing/defocusing devices. googleapis.com |

| Two-Photon Absorption (TPA) | Cross-section of 10-46 cm4 s/photon. googleapis.com | Optical power limiting, 3D microfabrication, photodynamic therapy. researchgate.netgoogleapis.com |

| Third-Harmonic Generation (THG) | Observed in materials with χ(3) nonlinearity. wur.nl | Frequency conversion, optical microscopy. nih.govfrontiersin.org |

Development of Organic Semiconductor Components

Nitro-functionalized terphenyls have been successfully synthesized and integrated into organic semiconductor devices, particularly organic field-effect transistors (OFETs). The introduction of thiol groups to the terphenyl backbone allows for the formation of self-assembled monolayers (SAMs) on gold electrodes, a key technique in molecular electronics.

Studies on 4-nitro-terphenyl-4″-methanethiol (NTM) and 4-nitro-terphenyl-3″,5″-dimethanethiol (NTD) have shown that these molecules can form well-ordered SAMs on gold surfaces. acs.org The electron-withdrawing nature of the nitro group has a discernible impact on the electrical properties of the OFETs. Specifically, it leads to a positive shift in both the threshold and critical voltages of the transistors compared to analogous methoxy-functionalized terphenyls. This effect is a direct consequence of the nitro group's ability to pull electron density, a finding that has been corroborated by both theoretical calculations and electrochemical measurements.

Advanced Sensor Technology Development

The electrochemical and potential optical properties of nitroterphenyls make them suitable for the development of advanced chemical sensors.

Electrochemical Sensing Platforms Utilizing Nitroterphenyl-Modified Interfaces

The electrochemical behavior of nitroterphenyl derivatives, particularly those functionalized for surface attachment, has been a key area of investigation for sensor applications. The terminal nitro group on these molecules is electrochemically active and can be reduced. acs.org This redox activity forms the basis for their use in electrochemical sensing.

Research has shown that self-assembled monolayers of nitroterphenyl thiols, such as NTM and NTD on gold electrodes, exhibit distinct electrochemical signatures. The terminal nitro group (-NO2) can be irreversibly reduced to hydroxylamine (B1172632) (-NHOH), which can then be reversibly converted to a nitroso group (-NO). acs.org This reversible electrochemical reaction can be exploited for sensing applications. The presence of the nitro group also influences the electrowetting properties of the gold surface, which can be utilized in microfluidics and lab-on-a-chip systems. acs.org The ability to create well-defined, electrochemically active surfaces with nitroterphenyls opens up possibilities for the development of sensitive and selective electrochemical sensors for various analytes.

| Compound | Electrochemical Process | Key Finding |

|---|---|---|

| NTM and NTD | Irreversible reduction of -NO2 to -NHOH | Creates a new, electrochemically active surface. acs.org |

| NTM and NTD | Reversible conversion of -NHOH to -NO | Provides a basis for reversible sensing mechanisms. acs.org |

Opto-chemical Sensing Applications

The development of nitroterphenyl-based opto-chemical sensors is an emerging area of interest. The principle behind such sensors often relies on a change in the optical properties of the sensing material, such as fluorescence or absorbance, upon interaction with a target analyte. Nitroaromatic compounds are known to be effective quenchers of fluorescence, a property that can be harnessed for "turn-off" sensing mechanisms.

While direct applications of nitroterphenyls in opto-chemical sensors are still being explored, the fundamental properties of these molecules suggest their potential. For instance, a fluorescent material could be designed where the presence of an analyte modulates the quenching effect of a nearby nitroterphenyl unit, leading to a "turn-on" or "turn-off" fluorescent signal. The synthesis of functionalized nitroterphenyls that can bind to specific analytes is a key step in developing such sensors. nih.gov The development of fluorescent sensors for the detection of nitroaromatic explosives themselves highlights the strong electronic interactions that these molecules can participate in, which could be repurposed for sensing other chemical species. nih.gov

Electrowetting Properties and Microfluidic Device Integration

The ability to manipulate small volumes of liquid on a solid surface is a cornerstone of microfluidic technologies. Electrowetting is a powerful technique that achieves this by modifying the surface tension of a liquid droplet through an applied electric field. Nitroterphenyl derivatives, particularly those functionalized with thiol groups for self-assembly on conductive surfaces, have emerged as promising materials for enhancing electrowetting performance.

Research has demonstrated the significant role of the nitro group (-NO2) in modulating the surface properties of electrowetting devices. dokumen.pubscilit.combohrium.comnih.gov In a key study, self-assembled monolayers (SAMs) of 4-nitro-terphenyl-4''-methanethiol (NTM) and 4-nitro-terphenyl-3'',5''-dimethanethiol (NTD) on polycrystalline gold electrodes were investigated. dokumen.pubscilit.comnih.gov The presence of the terminal nitro group was found to be crucial for the electrowetting behavior of the surface.

A critical aspect of this functionality is the electrochemical activity of the nitro group. It can be irreversibly reduced to a hydroxylamine (-NHOH) group, which can then be reversibly converted to a nitroso (-NO) group. dokumen.pubnih.gov This redox activity allows for dynamic control over the surface energy. The hydroxylamine-terminated surface exhibits a higher surface tension, which is a key factor for achieving a wide range of contact angle modulation, a critical parameter for efficient droplet manipulation. dokumen.pubnih.gov

This high degree of surface tension control has been successfully harnessed for fundamental digital microfluidic operations. dokumen.pubnih.gov The electroactive nature of the nitroterphenyl-based SAMs enables the precise movement and merging of droplets on a chip, demonstrating their potential for integration into sophisticated lab-on-a-chip systems. dokumen.pubnih.gov The ability to create such electroactive thin molecular layers provides a pathway for developing low-power and highly efficient microfluidic devices. nih.gov

Polymeric and Supramolecular Materials Science

The unique electronic and structural characteristics of nitroterphenyls make them valuable building blocks in the realm of polymeric and supramolecular materials science. Their rigid terphenyl backbone, combined with the electron-withdrawing nature of the nitro group, facilitates the formation of ordered structures through non-covalent interactions.

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) represent a foundational approach for the bottom-up fabrication of functional surfaces. researchgate.net Nitroterphenyl derivatives, particularly alkanethiols, readily form well-defined SAMs on noble metal substrates like gold. dokumen.pubnih.govresearchgate.net The thiol headgroup provides a strong, covalent-like anchor to the gold surface, while the terphenyl backbone promotes intermolecular interactions that lead to ordered molecular packing.

The formation of these monolayers is typically achieved by immersing the substrate in a dilute solution of the nitroterphenyl thiol. researchgate.net The process involves an initial rapid adsorption of molecules onto the surface, followed by a slower organization phase where the molecules arrange into a more ordered, crystalline-like structure. researchgate.net

The table below summarizes the characterization of two specific nitroterphenyl-based SAMs from a notable study.

| Compound | Anchoring Group | Terminal Group | Characterization Techniques Used | Key Findings |

| 4-nitro-terphenyl-4''-methanethiol (NTM) | Methanethiol (B179389) | Nitro | XPS, Kelvin Probe, Electrochemistry, Contact Angle | Forms a well-ordered monolayer; nitro group is electrochemically active and influences surface electrowetting properties. dokumen.pubnih.gov |

| 4-nitro-terphenyl-3'',5''-dimethanethiol (NTD) | Dimethanethiol | Nitro | XPS, Kelvin Probe, Electrochemistry, Contact Angle | The presence of two anchoring groups can affect the packing and stability of the monolayer. dokumen.pubmdpi.com |

Supramolecular Self-Assembly of Nitroterphenyl Derivatives into Defined Morphologies

Beyond two-dimensional SAMs, nitroterphenyl derivatives have the potential to form a variety of three-dimensional supramolecular architectures. This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic terphenyl cores, hydrogen bonding (if suitable functional groups are present), and dipole-dipole interactions involving the polar nitro groups. rsc.orgmdpi.com The interplay of these forces, governed by the principles of supramolecular chemistry, can lead to the formation of well-defined morphologies such as nanofibers, nanoribbons, or vesicles in solution. rsc.orgresearchgate.net

The design of the nitroterphenyl molecule is critical in dictating the final assembled structure. For instance, the strategic placement of hydrogen-bonding moieties alongside the nitroterphenyl framework can direct the molecules to assemble into predictable, extended networks. nih.gov Similarly, the balance between the π-π stacking of the terphenyl units and the interactions of peripheral alkyl chains can be tuned to control the dimensionality and morphology of the resulting assembly. researchgate.net While specific examples of complex, defined morphologies with nitroterphenyl derivatives are an emerging area of research, the fundamental principles suggest a rich potential for creating novel, functional supramolecular materials.

Incorporation into Polymer Matrices for Functional Composites

The creation of polymer composites, where a filler material is dispersed within a polymer matrix, is a well-established strategy for developing materials with enhanced or novel properties. acs.orgims.ac.jp Incorporating nitroterphenyl molecules or their self-assembled nanostructures into polymer matrices offers a promising route to functional composites.

Nitroterphenyls possess properties such as high polarity and potential for nonlinear optical (NLO) activity, which could be imparted to a polymer matrix. researchgate.net For instance, dispersing nitroterphenyl in a polymer could enhance the dielectric constant of the composite, making it suitable for applications in electronic components. Furthermore, if the nitroterphenyl molecules can be aligned within the polymer, the resulting composite could exhibit significant second-harmonic generation, a key NLO property.

The fabrication of such composites can be achieved through various methods, including solution casting, melt processing, or in situ polymerization. The primary challenge lies in achieving a uniform dispersion of the nitroterphenyl filler within the polymer matrix to avoid aggregation, which can be detrimental to the desired properties. ims.ac.jp Surface modification of the nitroterphenyl molecules or the use of compatibilizers can improve their interaction with the host polymer, leading to more homogeneous and effective composite materials. acs.org

Crystal Engineering and Solid-State Material Design

Crystal engineering provides a powerful framework for the rational design and synthesis of solid-state materials with tailored properties and functionalities. dokumen.pubrsc.org This is achieved by understanding and controlling the intermolecular interactions that govern the formation of a crystalline lattice.

Rational Design of Crystalline Architectures for Tailored Functionality

In the context of nitroterphenyls, crystal engineering aims to arrange these molecules in the solid state in a way that optimizes a desired property, such as charge transport or nonlinear optical response. The strong electron-withdrawing nature of the nitro group and the extended π-system of the terphenyl backbone are key features that can be exploited in this design process.

The nitro group can participate in a variety of strong intermolecular interactions, including hydrogen bonds (with suitable donors) and dipole-dipole interactions. These interactions can be used as "synthons" – reliable and predictable recognition motifs – to guide the assembly of the molecules into a specific crystalline architecture. dokumen.pub For example, by co-crystallizing a nitroterphenyl with a molecule capable of forming strong hydrogen bonds with the nitro group, it is possible to create a new multi-component crystal with a predictable packing arrangement.

A primary goal in the crystal engineering of nitroterphenyls is the design of non-centrosymmetric crystal structures. Such structures are a prerequisite for second-order NLO properties. By carefully selecting the molecular symmetry of the nitroterphenyl derivative and the co-formers, it is possible to encourage crystallization in a non-centrosymmetric space group. The dual charge-transfer properties of nitro-p-terphenyls, which have been investigated through spectral correlations, are intrinsically linked to their potential for NLO applications and are highly dependent on the solid-state packing. The rational design of these crystalline architectures is therefore a critical step towards unlocking the full potential of nitroterphenyl-based materials for advanced optical and electronic applications.

Supramolecular Synthons in Nitroterphenyl Crystal Lattice Formation

The rational design of molecular crystals, a field known as crystal engineering, relies on the predictable assembly of molecules through specific and reliable intermolecular interactions. scilit.comias.ac.in Central to this approach is the concept of the "supramolecular synthon," defined as a structural unit within a crystal that is formed by known intermolecular interactions. researchgate.netuoc.gr In the context of nitroterphenyls, these synthons are the non-covalent interactions that guide the molecules to organize into a stable, three-dimensional crystal lattice. The architecture of these crystals is predominantly governed by a combination of weak hydrogen bonds, nitro-nitro group interactions, and nitro-aromatic interactions, which collectively dictate the final solid-state structure.

Another crucial set of interactions involves the oxygen atoms of the nitro groups themselves. Short O···O contacts between nitro groups on adjacent molecules contribute to the stability of the crystal packing. mdpi.com These interactions are distinct from hydrogen bonds and arise from attractive electrostatic forces. The presence of the bulky and electron-rich nitro group can, however, also introduce repulsive forces and steric hindrance that disrupt other potential packing motifs. For instance, the orientation of the nitro group relative to the plane of the phenyl rings can increase the distance between the aromatic systems of adjacent molecules, thereby preventing significant π–π stacking interactions. mdpi.com This interference is a critical aspect of crystal engineering, where the interplay between multiple competing interactions must be understood and controlled. researchgate.netuoc.gr

The interaction between a nitro group and an adjacent phenyl ring is another significant, though less discussed, attractive force that influences the formation of polymorphs in nitro-aromatic compounds. nih.gov Quantum chemical calculations have confirmed the attractive nature of these interactions within and between the layers of crystalline nitro-aromatics. nih.gov The combination of these varied interactions—C–H···O, O···O, and nitro-phenyl—forms a complex network that defines the supramolecular structure. The robustness and predictability of these synthons allow for a degree of control over the crystal structure and, consequently, the material's physicochemical properties. rsc.org

Table 1: Common Supramolecular Synthons in Nitro-Aromatic Crystal Lattices

| Synthon Type | Description | Typical Geometric Parameters (Å, °) | Influence on Crystal Packing |

|---|---|---|---|

| C–H···O | Hydrogen bond between an aromatic C-H donor and a nitro-group oxygen acceptor. | D···A distance: 2.9 - 3.5 ÅD-H···A angle: 120 - 170° | Primary structure-directing force, forming extended networks or discrete molecular assemblies. mdpi.com |

| O···O | Short contacts between oxygen atoms of nitro groups on adjacent molecules. | O···O distance: ~3.0 - 3.4 Å | Contributes to packing stabilization, but can also be repulsive if too close, influencing molecular orientation. mdpi.comrsc.org |

| Nitro···π | Interaction between the electron-deficient nitro group and the electron-rich π-system of a phenyl ring. | N/A | Contributes to the stabilization of layered structures and influences polymorphism. nih.gov |

Note: Geometric parameters are generalized from studies on related nitro-aromatic compounds. mdpi.com

Metal-Organic Framework (MOF) Design with Nitroterphenyl Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). mdpi.comnumberanalytics.com The modular nature of MOFs allows for the tuning of their structure, pore size, and chemical functionality by carefully selecting the metal node and organic linker. prometheanparticles.co.uk While specific research on MOFs using nitroterphenyl as the primary linker is not extensively documented, the principles of MOF design allow for a detailed projection of their potential. A nitroterphenyl-based linker offers a unique combination of a rigid, extended backbone with a highly functional nitro group, making it a promising candidate for creating specialized MOFs.

The terphenyl backbone provides a rigid and linear scaffold, which is a desirable characteristic for constructing robust frameworks with permanent porosity. orientjchem.org The length of the terphenyl unit can be used to create large pores, a key feature for applications in gas storage and the encapsulation of large guest molecules. The synthesis of such MOFs would typically involve a solvothermal reaction, where the nitroterphenyl linker, often modified with carboxylate groups for coordination, reacts with a metal salt (e.g., from zinc, copper, or zirconium) in a high-boiling-point solvent. numberanalytics.comresearchgate.net

The introduction of a nitro (–NO2) group onto the terphenyl linker would impart significant chemical functionality to the resulting MOF. The primary influences of the nitro group include:

Enhanced Gas Adsorption: The nitro group is strongly polar and electron-withdrawing. This property can create strong dipole-quadrupole interactions with specific gas molecules, such as carbon dioxide (CO2). researchgate.net MOFs functionalized with nitro groups have shown high efficacy for CO2 capture due to these favorable interactions. researchgate.net

Catalytic Activity: The electron-withdrawing nature of the –NO2 group can enhance the Lewis acidity of the metal centers within the MOF. researchgate.net This increased acidity can make nitro-functionalized MOFs effective catalysts for a variety of organic reactions that rely on Lewis acid catalysis.

Selective Adsorption: The distinct chemical environment created by the nitro groups on the pore surfaces can be leveraged for the selective adsorption of other polar molecules or for the separation of hazardous organic compounds from water. researchgate.net

The design of a nitroterphenyl-based MOF would involve synthesizing a terphenyl molecule functionalized with both nitro groups and coordinating groups like carboxylic acids (e.g., 4'-nitro-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid). The number and position of the nitro groups could be varied to fine-tune the electronic properties and pore environment of the final material.

Table 2: Projected Properties of MOFs with Nitroterphenyl Linkers vs. Unfunctionalized Terphenyl Linkers

| Property | Unfunctionalized Terphenyl Linker | Nitroterphenyl Linker | Rationale for Change |

|---|---|---|---|

| Framework Polarity | Low (primarily non-polar) | High | Introduction of the highly polar –NO2 group. |

| Lewis Acidity | Moderate (dependent on metal node) | Enhanced | The electron-withdrawing –NO2 group increases the positive charge on the metal nodes. researchgate.net |

| CO2 Adsorption Capacity | Moderate | High | Strong dipole-quadrupole interactions between CO2 and the polar –NO2 group. researchgate.net |

| Catalytic Potential | Primarily redox or metal-centered catalysis | Enhanced Lewis acid catalysis | Increased acidity at the metal sites. researchgate.net |

| Structural Stability | High (due to rigid linker) | High (rigidity maintained) | The terphenyl backbone provides inherent structural robustness. prometheanparticles.co.ukorientjchem.org |

Energetic Materials Research (Focus on Decomposition Mechanisms and Stability from a Chemical Perspective)

From a chemical perspective, the utility and safety of energetic materials are intrinsically linked to their thermal stability and decomposition pathways. For nitro-substituted terphenyls, like other aromatic nitro compounds, stability is governed by the strength of the chemical bonds within the molecule, particularly the carbon-nitro (C–NO2) bond. chimia.ch Aromatic nitro compounds are generally noted for their relative stability compared to other classes of energetic materials like nitrate (B79036) esters. chimia.ch

The primary and most energetically favorable decomposition mechanism for many nitroaromatic compounds is the homolytic cleavage of the C–NO2 bond, which releases a nitrogen dioxide (NO2) radical and a phenyl radical. acs.org The activation energy for this initial step is a critical determinant of the compound's thermal stability. Theoretical studies on related molecules like nitrotoluenes have shown that the Gibbs activation energy for C–NO2 homolysis can vary significantly based on the electronic properties of other substituents on the aromatic ring. acs.org

Factors Influencing Stability:

Number of Nitro Groups: Generally, increasing the number of nitro groups on an aromatic system decreases its thermal stability. uri.edu The strong electron-withdrawing nature of multiple nitro groups can weaken the C–NO2 bonds, lowering the energy required for their cleavage.

Steric Hindrance: The presence of bulky groups, including other nitro groups, adjacent to a C–NO2 bond can cause steric strain. This strain can twist the nitro group out of the plane of the aromatic ring, disrupting resonance stabilization and weakening the C–NO2 bond, thereby decreasing the decomposition temperature. nih.gov

Presence of Other Substituents: Electron-donating groups (e.g., amino, hydroxyl) can have complex effects. While they might be expected to stabilize the ring, they can also participate in alternative decomposition pathways, such as intramolecular hydrogen transfer to an adjacent nitro group, which can accelerate decomposition. acs.orguri.edu

For a nitroterphenyl molecule, the decomposition process is expected to be complex. The initial C–NO2 scission would be the rate-limiting step, followed by a cascade of secondary reactions involving the resulting radical species. While the C–NO2 homolysis is a major pathway, alternative mechanisms, such as those initiated by a C-H bond attack, cannot be ruled out and may compete depending on the specific molecular structure. acs.org Understanding these fundamental decomposition mechanisms is crucial for predicting the stability and shelf-life of nitroterphenyl-based energetic materials. chimia.chreachonline.eu

Table 3: Key Decomposition Parameters for Nitroaromatic Compounds

| Decomposition Pathway | Description | Influencing Factors | Typical Activation Energy Range (kcal/mol) |

|---|---|---|---|

| C–NO2 Bond Homolysis | The direct cleavage of the carbon-nitrogen bond to form a phenyl radical and an NO2 radical. acs.org | Number and position of nitro groups, electronic effects of other substituents, steric hindrance. acs.orguri.edunih.gov | 45 - 60 |

| Intramolecular H-Transfer | Transfer of a hydrogen atom from a substituent (e.g., -CH3, -OH) to an ortho-nitro group, forming an aci-nitro intermediate. acs.orgresearchgate.net | Presence of ortho-substituents with available protons. | 40 - 45 |

| Nitro-Nitrite Rearrangement | Isomerization to a nitrite (B80452) (C-O-N=O) species, which is less stable and decomposes rapidly. | Typically a higher energy pathway for simple nitroarenes but can be relevant in excited states. | > 60 |

Note: Activation energies are based on theoretical studies of substituted nitrotoluenes and serve as representative values for nitroaromatic compounds. acs.org

Emerging Research Directions and Future Perspectives in Nitroterphenyl Chemistry

Hybrid Material Systems Integrating Nitroterphenyls

The development of hybrid materials, which combine the distinct properties of different classes of materials, represents a significant frontier in materials science. mdpi.comhereon.de Integrating nitroterphenyls into these systems offers the potential to create novel materials with tailored functionalities for a range of applications, including electronics, sensing, and catalysis. mdpi.comiris-adlershof.de

Nitroterphenyls, with their rigid, planar structure and electron-withdrawing nitro group, are attractive building blocks for organic-inorganic hybrid materials. ontosight.ai The combination of these organic molecules with inorganic components like metal nanoparticles or metal-organic frameworks (MOFs) can lead to materials with enhanced electronic, optical, and catalytic properties. mdpi.com For instance, the planar structure of nitroterphenyls can facilitate ordered arrangements on inorganic surfaces, influencing the electronic coupling and charge transport characteristics of the hybrid system.

A key area of interest is the use of nitroterphenyl-based hybrid materials in chemiresistive sensors for the detection of nitroaromatic compounds, which are often found in explosives and pollutants. mdpi.com The integration of nitroterphenyls into sensor arrays could lead to devices with high sensitivity and selectivity. Furthermore, the inherent stability of the terphenyl backbone makes these compounds suitable for developing robust materials for various technological applications. ontosight.ai

Exploration of Novel Photophysical and Electrochemical Phenomena

The unique electronic structure of nitroterphenyls, characterized by the interplay between the π-conjugated terphenyl backbone and the electron-withdrawing nitro group, gives rise to interesting photophysical and electrochemical properties. ontosight.airesearchgate.net These properties are at the heart of their potential use in optoelectronics, such as organic light-emitting diodes (OLEDs), and as photoresponsive materials. ontosight.airesearchgate.net